7-amino-4,8-dimethylquinolin-2(1H)-one
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Overview
Description
7-amino-4,8-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4,8-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with 4,8-dimethylquinoline.
Amination: Introduction of the amino group at the 7th position can be achieved through various amination reactions.
Cyclization: Formation of the quinolin-2(1H)-one ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Anticancer Agents: Some quinoline derivatives have shown promise in cancer treatment.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-amino-4,8-dimethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinolinic Acid: An intermediate in the kynurenine pathway.
Uniqueness
7-amino-4,8-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
58336-27-9 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-amino-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
QHSOXQRIBGVCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2C)N |
Origin of Product |
United States |
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